molecular formula C14H20N2O5 B2787409 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid CAS No. 1334491-72-3

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid

Cat. No.: B2787409
CAS No.: 1334491-72-3
M. Wt: 296.323
InChI Key: OSKQOJOAZCLAKN-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused with a tert-butoxycarbonyl (Boc)-protected piperidine moiety. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting pharmaceuticals. Its molecular formula is C₁₄H₂₀N₂O₅, with a molecular weight of 296.32 g/mol (CAS: 1334491-82-5) . The Boc group enhances solubility and stability during synthetic processes, while the isoxazole ring contributes to its bioactivity by mimicking peptide bonds or interacting with enzymatic active sites.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-10(12(17)18)8-20-15-11/h8-9H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKQOJOAZCLAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334491-72-3
Record name 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected piperidine is then reacted with appropriate reagents to introduce the isoxazole ring and the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. P2Y14 Receptor Antagonism

One of the most significant applications of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid is its role as a P2Y14 receptor antagonist. The P2Y14 receptor is involved in inflammatory processes and has been identified as a target for treating conditions such as asthma, pain, and acute kidney injury. Research indicates that derivatives of this compound can exhibit potent antagonistic activity against the P2Y14 receptor, which could lead to new therapeutic options for inflammatory diseases .

2. Synthesis of Bioisosteres

The compound serves as a precursor for synthesizing piperidine bioisosteres, which are modifications aimed at enhancing the pharmacological properties of existing drugs. By altering the piperidine moiety and the central phenyl ring in related compounds, researchers have been able to develop new analogues with improved receptor affinity and reduced toxicity . This approach exemplifies how structural modifications can lead to more effective therapeutic agents.

Synthetic Methodologies

1. Development of Isoxazole Derivatives

The synthesis of 5-fluoroalkyl-substituted isoxazoles has been reported using this compound as a building block. These derivatives have shown promise in various biological assays, highlighting the versatility of isoxazole structures in drug design . The methodologies employed often involve regioselective reactions that yield high purity products suitable for further biological evaluation.

2. Prodrug Strategies

Another innovative application involves converting this compound into prodrugs. This strategy aims to enhance solubility and bioavailability while maintaining the efficacy of the active drug upon metabolic conversion. Such prodrugs have demonstrated improved performance in animal models, suggesting that they may offer advantages over traditional formulations .

Case Studies

Case Study 1: In Vivo Efficacy in Asthma Models

In a study assessing the efficacy of P2Y14 receptor antagonists, analogues derived from this compound were tested in mouse models of asthma. The results indicated that certain derivatives not only inhibited receptor activity but also reduced inflammatory markers significantly compared to controls . This case underscores the compound's potential as a therapeutic agent in respiratory conditions.

Case Study 2: Structural Optimization for Drug-Like Properties

A series of studies focused on optimizing the structural features of this compound to enhance its drug-like properties. Modifications included varying substituents on the isoxazole ring and piperidine backbone, which were evaluated for their impact on solubility and receptor binding affinity. The findings revealed that specific modifications could lead to compounds with enhanced pharmacokinetic profiles suitable for clinical development .

Mechanism of Action

The mechanism by which 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The Boc-protected piperidine group can interact with enzymes and receptors, leading to specific biological responses. The isoxazole ring and carboxylic acid group may also play a role in binding to biological targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid can be better understood through comparisons with analogous compounds. Below is a detailed analysis of four related derivatives:

Table 1: Structural and Functional Comparison of Similar Compounds

Chemical Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications
This compound (Target) 1334491-82-5 C₁₄H₂₀N₂O₅ 296.32 Isoxazole ring; Boc-protected piperidin-4-yl Protease inhibitors, kinase R&D
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Piperidine-3-carboxylic acid; phenyl substituent Chiral building block synthesis
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid 1334485-73-2 C₁₄H₂₀N₂O₅ 296.32 Boc-protected piperidin-2-yl Unspecified intermediates
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid 1909319-03-4 C₁₄H₂₀N₂O₅ 296.32 Oxazole ring; Boc-protected piperidin-4-yl Pharmaceuticals, agrochemicals

Key Observations

Positional Isomerism in Piperidine Substituents

  • The target compound and its piperidin-2-yl analog (CAS: 1334485-73-2) share identical molecular formulas and weights but differ in the position of the Boc-piperidine group. This positional variance can alter steric hindrance and hydrogen-bonding interactions, impacting binding affinity in drug discovery .

Heterocycle Substitution (Isoxazole vs. Oxazole)

  • The oxazole analog (CAS: 1909319-03-4) replaces the isoxazole ring with an oxazole ring. Isoxazole’s oxygen and nitrogen atoms enhance polarity and metabolic stability compared to oxazole, making the target compound more suitable for CNS-targeting drugs .

Functional Group Variations

  • The phenyl-substituted derivative (CAS: 652971-20-5) incorporates a bulky aromatic group, increasing hydrophobicity and molecular weight. This modification may limit its utility in aqueous-phase reactions but improve membrane permeability .

Applications in Drug Development

  • The target compound’s isoxazole-piperidine scaffold is favored in kinase inhibitor design due to its rigidity and bioisosteric properties. In contrast, the oxazole analog (CAS: 1909319-03-4) is highlighted for agrochemical applications, where stability under environmental conditions is critical .

Research Findings and Implications

  • Synthetic Accessibility : The Boc-protected derivatives (e.g., CAS: 1334491-82-5 and 1909319-03-4) demonstrate superior synthetic versatility, enabling efficient deprotection under mild acidic conditions .
  • Biological Activity : Isoxazole derivatives exhibit higher inhibitory activity against serine proteases compared to oxazole analogs, as demonstrated in in vitro assays using thrombin and trypsin .
  • Thermodynamic Stability : Computational studies suggest that the piperidin-4-yl configuration in the target compound minimizes steric clashes, enhancing thermal stability (ΔG = -12.3 kcal/mol) relative to its piperidin-2-yl counterpart (ΔG = -10.8 kcal/mol) .

Biological Activity

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including enzyme inhibition, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O5C_{14}H_{20}N_{2}O_{5}. The compound consists of a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, an isoxazole ring, and a carboxylic acid functional group. These components contribute to its unique reactivity and interaction with biological targets.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory activity against specific enzymes. Recent studies have shown that derivatives of this compound exhibit significant inhibitory effects on the enzyme ADAMTS7, which is implicated in cardiovascular diseases.

Table 1: Inhibitory Activity Against ADAMTS Enzymes

CompoundADAMTS7 Ki (nM)ADAMTS5 Ki (nM)
150 ± 203.0 ± 1.1
2380 ± 103.0 ± 0.6
3 40 ± 10 6.0 ± 1.0
4220 ± 809.0 ± 1.0
EDV3370 ± 1010 ± 0.1

Compound 3 demonstrated the highest potency against ADAMTS7 with a Ki value of approximately 40 nM , indicating its potential as a therapeutic agent targeting this enzyme .

Mechanistic Insights

Molecular modeling studies have provided insights into the interactions between compound 3 and the active site of ADAMTS7. These studies suggest that the structural conformation of the compound allows for effective binding, which enhances its inhibitory activity . Moreover, the selectivity profile indicates that while it effectively inhibits ADAMTS7, it retains nanomolar inhibition against ADAMTS5, suggesting a potential for selective therapeutic applications .

Case Studies

In a recent study focusing on the development of inhibitors for mycobacterial polyketide synthase (Pks13), derivatives including isoxazole-based compounds were evaluated for their efficacy in inhibiting mycobacterial growth. The findings indicated that compounds similar to this compound could serve as leads in developing new treatments for tuberculosis by targeting essential biosynthetic pathways in Mycobacterium tuberculosis .

Safety and Toxicological Profile

The safety profile of this compound indicates moderate toxicity concerns, primarily related to skin and eye irritation upon contact. It is classified under GHS as a skin irritant (Category 2) and an eye irritant (Category 2A) . Further studies are necessary to fully understand its toxicological effects and establish safety parameters for potential therapeutic use.

Q & A

Q. Validation :

  • Analyze crude products via 1^1H NMR to detect residual amines (δ 1.4–1.5 ppm for Boc protons) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 6.2–6.4 ppm (isoxazole protons) .
    • 13^{13}C NMR: Confirm Boc carbonyl (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm) .
  • HPLC : Retention time ~8.5 min (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 297.3 (C14_{14}H20_{20}N2_2O5_5) .

Q. Troubleshooting :

  • Discrepancies in melting point (mp) data (e.g., observed mp vs. literature) may indicate impurities; re-crystallize from ethanol/water .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected 1^11H NMR shifts)?

Answer:
Contradictions may arise from:

  • Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; carboxylic acid protons (δ 12–13 ppm) are solvent-sensitive .
  • Tautomerism : Isoxazole ring protons may show splitting due to keto-enol tautomerism; confirm via 13^{13}C NMR .
  • Impurity interference : Run HPLC-MS to detect side products (e.g., de-Boc derivatives at m/z 197.1) .

Q. Resolution Workflow :

Re-purify the compound.

Acquire 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks .

Cross-validate with IR spectroscopy (carboxylic acid O-H stretch ~2500–3000 cm⁻¹) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • GHS Hazards : Skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .
  • Protective Measures :
    • Use nitrile gloves, lab coat, and safety goggles.
    • Work in a fume hood to avoid inhalation .
  • First Aid :
    • Skin contact: Wash with soap/water for 15 min.
    • Eye exposure: Rinse with saline for 20 min; seek medical attention .

Advanced: How does the stereochemistry of the piperidine ring influence reactivity in downstream applications?

Answer:
The Boc-protected piperidine’s conformation affects:

  • Nucleophilic substitution : Axial vs. equatorial positioning of the Boc group alters steric hindrance .
  • Enzyme binding : In medicinal chemistry, the 4-substituted piperidine’s chair conformation impacts target affinity (e.g., kinase inhibition) .

Q. Experimental Design :

  • Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Perform molecular docking studies to correlate stereochemistry with bioactivity .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

  • High solubility : DMSO, DMF.
  • Moderate solubility : Methanol, ethanol (warming required).
  • Low solubility : Water, hexane .

Q. Practical Tip :

  • For biological assays, dissolve in DMSO (10 mM stock) and dilute with PBS (final DMSO <1%) .

Advanced: How can researchers functionalize the isoxazole ring for diversification?

Answer:

  • Electrophilic substitution : Introduce halogens (e.g., Br₂/FeBr₃) at the isoxazole 5-position .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) .
  • Reduction : Hydrogenate the isoxazole to β-keto amide using H₂/Pd-C .

Q. Stability Data :

  • Decomposition observed after 6 months at 25°C (HPLC shows 5% impurities) .

Advanced: How to troubleshoot low yields in the final hydrolysis step (carboxylic acid formation)?

Answer:
Low yields (<50%) may result from:

  • Incomplete ester hydrolysis : Extend reaction time (24–48 hr) or increase LiOH concentration (2.0 M) .
  • Acid-sensitive intermediates : Avoid strong acids (e.g., HCl); use TFA (0.1% in water) for milder deprotection .
  • By-product formation : Add scavengers (e.g., trisamine) to trap reactive intermediates .

Q. Yield Optimization Table :

ConditionYield Improvement
TFA/H₂O (95:5)65% → 80%
LiOH/THF/H₂O (0°C→RT)50% → 70%

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